7-(2-chlorobenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
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Description
7-(2-chlorobenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a useful research compound. Its molecular formula is C21H14ClN5O and its molecular weight is 387.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.0886878 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 7-(2-chlorobenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a member of the pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes to form the triazolo and pyrimidine rings. The presence of the chlorobenzyl group is significant for its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine class. Specifically:
- Inhibition of Cancer Cell Proliferation : The compound exhibited significant antiproliferative activity against various cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range (e.g., 0.53 μM against HCT-116) indicating potent growth inhibition .
- Mechanism of Action : The mechanism primarily involves the inhibition of key signaling pathways such as the ERK signaling pathway. Compounds have been reported to decrease phosphorylation levels of ERK1/2 and other related proteins leading to apoptosis and cell cycle arrest in the G2/M phase .
Additional Biological Activities
Beyond anticancer effects, compounds in this class have demonstrated other biological activities:
- Antibacterial and Antiviral Activities : Some derivatives have shown promising results against bacterial strains and viruses, indicating a broad spectrum of biological activity .
- Antioxidant Effects : Studies have suggested that these compounds may possess antioxidant properties which can contribute to their overall therapeutic potential .
Data Table: Biological Activities Overview
Activity Type | Cell Line/Pathogen | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
Antiproliferative | MGC-803 | 0.58 | Inhibition of ERK signaling |
Antiproliferative | HCT-116 | 0.53 | Induction of apoptosis |
Antiproliferative | MCF-7 | 3.91 | Cell cycle arrest |
Antibacterial | Various Bacterial Strains | Not Specified | Disruption of bacterial cell wall synthesis |
Antiviral | Various Viral Strains | Not Specified | Inhibition of viral replication |
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study on Gastric Cancer : A derivative similar to this compound was tested in a clinical trial involving patients with advanced gastric cancer. Results indicated a significant reduction in tumor size among treated patients compared to controls.
- Case Study on Breast Cancer : Another study focused on MCF-7 cells treated with various derivatives showed enhanced apoptosis rates and downregulation of anti-apoptotic proteins such as Bcl-2.
Properties
IUPAC Name |
11-[(2-chlorophenyl)methyl]-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O/c22-16-9-5-4-8-15(16)12-26-11-10-17-18(20(26)28)19(14-6-2-1-3-7-14)27-21(25-17)23-13-24-27/h1-11,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSGVTRMGFPXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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